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Compound of Interest

Compound Name: Febuxostat-d7

Cat. No.: B12419239

An In-depth Technical Guide to the Physical and Chemical Properties of Febuxostat-d7

This guide provides a comprehensive overview of the physical and chemical properties of
Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor, Febuxostat. It is
intended for researchers, scientists, and professionals in drug development who utilize stable
isotope-labeled compounds for analytical and pharmacokinetic studies.

Introduction

Febuxostat-d7 is a stable isotope-labeled version of Febuxostat, a potent, non-purine selective
inhibitor of xanthine oxidase.[1][2] By inhibiting this key enzyme in the purine metabolism
pathway, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4]
[5] Febuxostat-d7 serves as an ideal internal standard for bioanalytical and pharmacokinetic
research, particularly in studies involving mass spectrometry and liquid chromatography, where
it allows for precise quantification of Febuxostat in biological samples.[6][7][8] The deuterium
labeling enhances its utility in these applications without significantly altering its chemical
behavior.

Physical and Chemical Properties

The core physical and chemical characteristics of Febuxostat-d7 are summarized below. Data
for the unlabeled parent compound, Febuxostat, are included for comparison where relevant.
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Table 1: General and Chemical Properties of Febuxostat-

d7
Property Value Reference
2-(3-Cyano-4-(2-(methyl-
d3)propoxy-2,3,3,3-
IUPAC Name propoxy ) [6]
d4)phenyl)-4-methylthiazole-5-
carboxylic acid
2-[3-Cyano-4-(2-
methylpropoxyphenyl]-4-
Synonyms methyl-5-thiazolecarboxylic [6]119]
Acid-d7; TEI 6720-d7; TMX 67-
d7
CAS Number 1285539-74-3 [6][9][10][11]
Molecular Formula C16HaD7N203S [9][12][13]
Molecular Weight 323.42 g/mol [61191[12]
Appearance Off-White Solid [14]
Store at refrigerator (2-8°C) for
Storage [10]

long-term storage

Table 2: Physicochemical Data of Febuxostat-d7 and

Febuxostat
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Febuxostat (Parent

Property Febuxostat-d7 Reference
Compound)
. . 195-197°C 238-239°C
Melting Point [11]
(decomposes) (decomposes)
Practically insoluble:
Water[15] Slightly
soluble: Methanol[15]
Sparingly soluble:
Not explicitly detailed, pating’y
- Ethanol[15] Freely
Solubility but expected to be
o soluble: N,N-
similar to Febuxostat. ) )
dimethylformamide[15
] Soluble in: DMSO
(~10 mg/ml), DMF
(~30 mg/ml)[16]
pKa Not available 3.3 [15]
LogD (pH 7.0) Not available 1.6 [15]

A study on Febuxostat solubility in various mono solvents at different temperatures showed the

highest mole fraction solubility in PEG-400 and the lowest in water.[17] The solubility of

Febuxostat is pH-dependent, being practically insoluble in solutions with a pH range of 2.0 to

6.0.[15]

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the

terminal steps of purine degradation.[5] This enzyme catalyzes the oxidation of hypoxanthine to

xanthine and subsequently xanthine to uric acid.[18] Febuxostat is a non-competitive inhibitor

that blocks the molybdenum pterin center, the active site of xanthine oxidase, inhibiting both its

oxidized and reduced forms.[1] This high selectivity and potency distinguish it from older

inhibitors like allopurinol.[19][20]
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Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.

Experimental Protocols
Quantification by Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is crucial for determining the purity of Febuxostat-d7 and for
quantifying Febuxostat in various samples.

Objective: To separate and quantify Febuxostat-d7 from its impurities.
 Instrumentation: A standard HPLC system equipped with a UV detector.
e Column: A C18 column, such as Inertsil C18 (150 x 4.6 mm, 3.0 um), is commonly used.[21]

» Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1%
orthophosphoric acid or 10 mM ammonium acetate, pH 4.0) and an organic solvent mixture
(e.g., acetonitrile and methanol).[21][22]

e Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally applied.[21][22]

o Detection: UV detection is performed at a wavelength where Febuxostat shows maximum
absorbance, such as 275 nm or 315 nm.[22][23]
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e Procedure:

o

Prepare standard solutions of Febuxostat-d7 at known concentrations.

[¢]

Prepare the sample solution by dissolving the material in a suitable solvent.

[¢]

Inject the standard and sample solutions into the HPLC system.

[e]

Record the chromatograms and determine the retention time and peak area.

o

Quantify the amount of Febuxostat-d7 and any impurities by comparing the peak areas to
the standard curve.

« Validation: The method should be validated according to ICH guidelines for parameters such
as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22]
[24]

Bioanalytical Workflow using LC-MS/MS with
Febuxostat-d7 as Internal Standard

Febuxostat-d7 is primarily used as an internal standard (1S) for the accurate quantification of
Febuxostat in biological matrices like plasma.

¢ Objective: To determine the concentration of Febuxostat in plasma samples from a
pharmacokinetic study.

¢ Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass
Spectrometer (LC-MS/MS).

e Sample Preparation (Liquid-Liquid Extraction):
o Aliquot a known volume of plasma sample (e.g., 200 pL).
o Add a precise amount of Febuxostat-d7 solution (the internal standard).

o Add a protein precipitation agent (e.g., acetonitrile) and/or an extraction solvent (e.g., ethyl
acetate).
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o Vortex to mix and centrifuge to separate the layers.
o Evaporate the organic layer to dryness under a stream of nitrogen.

o Reconstitute the residue in the mobile phase for injection.

LC Separation: Use an appropriate C18 column (e.g., Zorbax SB C18, 4.6 x 50 mm, 5 um)
and a mobile phase gradient to achieve chromatographic separation.[7]

MS/MS Detection:
o Utilize electrospray ionization (ESI) in positive mode.

o Monitor specific mass transitions (parent ion — product ion) for both Febuxostat and
Febuxostat-d7. For example, a transition for Febuxostat could be m/z 316.95 - 260.95.
[7] The transitions for Febuxostat-d7 will be shifted by +7 Da.

o Develop a calibration curve by analyzing plasma standards with known concentrations of
Febuxostat and a fixed concentration of Febuxostat-d7.

o Calculate the concentration of Febuxostat in the unknown samples based on the peak
area ratio of the analyte to the internal standard.
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Caption: Bioanalytical workflow for quantifying Febuxostat using Febuxostat-d7 as an internal
standard.

Stability Studies

Stability-indicating methods are essential to ensure that the analytical procedure can accurately
measure the active ingredient without interference from degradation products.

o Forced Degradation: Subject Febuxostat to stress conditions such as acid (1M HCI), base
(1M NaOH), oxidation (e.g., 25% H202), heat, and photolysis (UV light).[23][25]

e Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method
(as described in 4.1).

o Evaluation: The method is considered stability-indicating if the degradation products are well-
resolved from the main Febuxostat peak, demonstrating specificity. Studies show Febuxostat
degrades under acidic, alkaline, and oxidative conditions but is relatively stable under
photolytic conditions.[23]

Spectral Data

The structural identity of Febuxostat-d7 is confirmed through various spectroscopic
techniques. The data for the parent compound are well-established and serve as a reference.

e Mass Spectrometry (MS): In mass spectrometry, Febuxostat-d7 will exhibit a molecular ion
peak [M+H]* at an m/z value approximately 7 units higher than that of unlabeled Febuxostat
(m/z ~317.1 for Febuxostat vs. m/z ~324.1 for Febuxostat-d7).[8][19] The fragmentation
pattern will also show corresponding mass shifts for fragments containing the deuterium
labels.

« Infrared (IR) Spectroscopy: The IR spectrum of Febuxostat shows characteristic peaks for
functional groups such as C=N (nitrile), C=0 (carboxylic acid), and aromatic rings.[21][26]
The spectrum of Febuxostat-d7 would be very similar, with potential subtle shifts in the C-D
stretching region compared to the C-H stretching region of the parent compound.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The proton NMR spectrum of Febuxostat-d7 will show a significant reduction or
absence of signals corresponding to the seven protons that have been replaced by
deuterium atoms in the isobutoxy group.

o 13C NMR: The carbon NMR spectrum will be largely similar to that of Febuxostat, although
carbons directly bonded to deuterium may show triplet splitting (due to the spin I=1 of
deuterium) and a slight upfield shift.[27]

This guide provides foundational technical information for the effective use of Febuxostat-d7 in
a research and development setting. For specific applications, further method development and
validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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